molecular formula C15H13NO3S B5570220 3-(4-ETHYLPHENOXY)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

3-(4-ETHYLPHENOXY)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Cat. No.: B5570220
M. Wt: 287.3 g/mol
InChI Key: JRZYXAUEVAJZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ETHYLPHENOXY)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a useful research compound. Its molecular formula is C15H13NO3S and its molecular weight is 287.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide is 287.06161445 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Ilyasov et al. (2020) discuss the antioxidant capacity of compounds related to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide, focusing on the ABTS•+ radical cation-based assays. These assays are pivotal for understanding the antioxidant capabilities of various compounds, including those related to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide, highlighting the importance of elucidating reaction pathways to better understand their antioxidant potential (Ilyasov et al., 2020).

Role in Organic Pollutant Treatment

The treatment of organic pollutants is a significant application area for compounds like 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide. Husain and Husain (2007) review the use of redox mediators in enhancing the degradation of recalcitrant compounds by oxidoreductive enzymes. This research underscores the potential of using compounds related to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide as redox mediators to improve the efficiency of bioremediation processes (Husain & Husain, 2007).

Synthesis and Application in Material Science

Özil and Menteşe (2020) explore the microwave-assisted synthesis of benzoxazoles derivatives, highlighting the importance of such techniques in enhancing research productivity and diversification in chemistry. This synthesis method can be applied to the production of compounds related to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide, facilitating their application in material science and other fields (Özil & Menteşe, 2020).

Environmental Impact and Ecological Risks

Understanding the environmental impact and ecological risks of chemicals is crucial. Kim and Choi (2014) review the occurrences, toxicities, and ecological risks of benzophenone-3, a compound with similarities to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide. This research emphasizes the need for comprehensive environmental monitoring and risk assessment for such compounds, contributing to safer environmental practices and policies (Kim & Choi, 2014).

Properties

IUPAC Name

3-(4-ethylphenoxy)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-2-11-7-9-12(10-8-11)19-15-13-5-3-4-6-14(13)20(17,18)16-15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZYXAUEVAJZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.